molecular formula C14H14O B155313 4-(1-Phenylethyl)phenol CAS No. 1988-89-2

4-(1-Phenylethyl)phenol

Cat. No. B155313
CAS RN: 1988-89-2
M. Wt: 198.26 g/mol
InChI Key: XHASMJXNUHCHBL-UHFFFAOYSA-N
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Description

4-(1-Phenylethyl)phenol is a phenolic compound that is structurally characterized by a phenol ring substituted with a 1-phenylethyl group. This structure is a common motif in various chemical compounds and can be modified to produce materials with a range of properties and applications. The papers provided discuss several derivatives and related compounds, which offer insights into the synthesis, properties, and applications of materials related to 4-(1-Phenylethyl)phenol.

Synthesis Analysis

The synthesis of compounds related to 4-(1-Phenylethyl)phenol involves various chemical reactions, including nucleophilic substitution, cyclotetramerization, and condensation reactions. For instance, the phthalonitrile derivative bearing 4-(1-(4-phenoxyphenyl)-1-phenylethyl)phenol substituents was prepared through a nucleophilic displacement reaction . Similarly, Schiff base derivatives like 4-[(4-phenylazo-phenyimino)-methyl]-phenol were synthesized by condensation reactions . These methods demonstrate the versatility of synthetic approaches for creating phenolic compounds with diverse functionalities.

Molecular Structure Analysis

The molecular structures of phenolic compounds and their derivatives are characterized using various spectroscopic techniques, including UV-vis, FT-IR, and NMR spectroscopies. For example, the structure of 4-[(4-phenylazo-phenyimino)-methyl]-phenol was confirmed through these methods . Additionally, the X-ray crystal structure of a related compound, 1,3,5-tris{4-(triallylsilyl)phenylester}benzene, revealed that the terminal aromatic rings are almost perpendicular to the central phenyl ring . These structural analyses are crucial for understanding the properties and potential applications of these materials.

Chemical Reactions Analysis

The phenolic compounds discussed in the papers undergo various chemical reactions, including oxidative polymerization and electrochemical polymerization. For instance, the oxidative polymerization of 4-[(4-phenylazo-phenyimino)-methyl]-phenol was catalyzed by horseradish peroxidase . Electroactive polymers were also synthesized through oxidative polycondensation reactions, as seen with 4-((2-phenylhydrazono)methyl)phenol . These reactions are significant for producing high-performance materials with potential applications in electronics and other fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structures. The solubility, thermal stability, and electronic properties such as band gaps are important characteristics that determine their suitability for various applications. For example, the novel compounds synthesized from 4-(4-(1-(4-hydroxyyphenyl)-1-phenylethyl)phenoxy)phthalonitrile showed no aggregation behavior in certain solvents and exhibited antioxidant and antibacterial properties . The thermal and electrochemical properties of polyphenols synthesized from 4-((2-phenylhydrazono)methyl)phenol indicated their potential for solar-cell applications due to their low band gaps .

Scientific Research Applications

Anticancer Potential

4-(1-Phenylethyl)phenol, and its derivatives, have been explored for their potential in cancer therapy. For instance, a derivative, 2,4-bis(1-phenylethyl)phenol, isolated from Clerodendrum thomsoniae, demonstrated significant cytotoxicity against human breast cancer cells and induced apoptosis, suggesting its potential as a breast cancer treatment (Muhammed Ashraf et al., 2020).

Chemical Reactions and Structural Analysis

Studies have delved into the structural effects and steric courses of phenolysis reactions involving 1-phenylethyl systems, including derivatives of 4-(1-Phenylethyl)phenol. This research contributes to understanding the mechanisms of organic chemical reactions and the influence of structural variations (Okamoto et al., 1970; Okamoto et al., 1974).

Antioxidant and Antibacterial Properties

Compounds bearing 4-(1-Phenylethyl)phenol substituents have been investigated for their antioxidant and antibacterial properties. Such studies are crucial in developing new therapeutic agents or additives in various applications (Ağırtaş et al., 2014).

Applications in Polymer Science

The compound and its derivatives have been utilized in the synthesis of novel polymers with potential applications in areas like solar-cell technology. These studies highlight the versatility of 4-(1-Phenylethyl)phenol in materials science and its contribution to advancing renewable energy technologies (Demir, 2012; Li et al., 2014).

Safety And Hazards

Phenol, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHASMJXNUHCHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862809
Record name Phenol, 4-(1-phenylethyl)-
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Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Phenylethyl)phenol

CAS RN

1988-89-2
Record name 4-(1-Phenylethyl)phenol
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Record name 4-(1-Phenylethyl)phenol
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Record name 4-(1-Phenylethyl)phenol
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Record name 4-(1-Phenylethyl)phenol
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Record name Phenol, 4-(1-phenylethyl)-
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Record name Phenol, 4-(1-phenylethyl)-
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Record name p-(1-phenylethyl)phenol
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Record name 4-(1-PHENYLETHYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
EV Buravlev, OV Shchukina, OG Shevchenko… - Russian Journal of …, 2017 - Springer
Synthesis and Radical Scavenging Activity of Dimethylaminomethyl Derivatives of 2-Isobornyl-6(4)- (1-phenylethyl)phenol and 2-I Page 1 1756 Synthesis and Radical Scavenging Activity of …
Number of citations: 4 link.springer.com
WJ Feast, S Matuszczak - European polymer journal, 1989 - Elsevier
The synthesis and AlEt 3 /H 2 O initiated polymerization of 4-(phenylmethyl)-phenoxymethyl-oxirane and 4-(1-phenylethyl)-phenoxymethyloxirane is described. In both cases GPC and …
Number of citations: 8 www.sciencedirect.com
ZH Tay, KP Chong - IOP Conference Series: Earth and …, 2016 - iopscience.iop.org
Basal Stem Rot (BSR) disease causes significant losses to the oil palm industry. Numerous controls have been applied in managing the disease but no conclusive result was reported. …
Number of citations: 15 iopscience.iop.org
C Darsih, W Apriyana, SN Hayati - eprints.ums.edu.my
Basal Stem Rot (BSR) disease causes significant losses to the oil palm industry. Numerous controls have been applied in managing the disease but no conclusive result was reported. …
Number of citations: 0 eprints.ums.edu.my
LH Perng - Journal of applied polymer science, 2001 - Wiley Online Library
The thermal degradation of poly(ether imide) (PEI) was studied through a combination of thermogravimetric analysis and stepwise pyrolysis–gas chromatography/mass spectrometry (Py…
Number of citations: 36 onlinelibrary.wiley.com
ME Kress, CL Belle, AR Pevyhouse… - Meteoroids: The Smallest …, 2011 - ntrs.nasa.gov
Micrometeorites approx.100 m in diameter deliver most of the Earth s annual accumulation of extraterrestrial material. These small particles are so strongly heated upon atmospheric …
Number of citations: 2 ntrs.nasa.gov
L Jurd, RL Fye, J Morgan Jr - Journal of Agricultural and Food …, 1979 - ACS Publications
0 Sterilization of males (100%) occurs at this concentration. b Ineffective against malesat this concentration. c NO= no oviposition. d In all cases number of F, surviving=% hatch. 4-(1-…
Number of citations: 87 pubs.acs.org
YS Choi, R Singh, J Zhang, G Balasubramanian… - Green …, 2016 - pubs.rsc.org
Although lignin is one of the main components of biomass, its pyrolysis chemistry is not well understood due to complex heterogeneity. To gain insights into this chemistry, the pyrolysis …
Number of citations: 107 pubs.rsc.org
R Padmini, VU Maheshwari, P Saravanan… - Saudi Journal of …, 2020 - Elsevier
Garlic (Allium sativum L.), is a predominant spice, which is used as an herbal medicine and flavoring agent, since ancient times. It has a rich source of various secondary metabolites …
Number of citations: 5 www.sciencedirect.com
A Prades, R Corberán, M Poyatos… - Chemistry–A European …, 2009 - Wiley Online Library
One catalyst fits all! One catalyst is active for a wide set of benzylating reactions (see scheme). A tandem process allows the use of aldehydes and ketones as benzylating agents. The …

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